Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate
Description
Introduction to Disodium 6-((1-(2-Chloro-5-Sulphonatophenyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-4-Yl)Azo)-2-(Ethylsulphonyl)Benzothiazole-7-Sulphonate
Chemical Nomenclature and Structural Identification
The systematic IUPAC name of this compound reflects its intricate architecture:
- Benzothiazole backbone : A bicyclic system comprising a benzene ring fused to a thiazole ring (sulfur at position 1, nitrogen at position 3).
- Substituents :
- Position 2 : Ethylsulphonyl group (-SO₂C₂H₅), enhancing electrophilicity.
- Position 6 : Azo (-N=N-) linkage to a pyrazolyl group.
- Position 7 : Sulphonate (-SO₃⁻Na⁺) group, improving aqueous solubility.
- Pyrazolyl moiety : A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole ring substituted at position 1 with a 2-chloro-5-sulphonatophenyl group.
The molecular formula is inferred as C₂₁H₁₆ClN₅Na₂O₉S₃ , with a molecular weight of approximately 666.04 g/mol. The disodium counterions balance the two sulphonate groups, ensuring stability in polar solvents.
Key Structural Features
Historical Development and Discovery
The compound’s synthesis aligns with advancements in azo dye chemistry during the late 20th century, particularly the integration of benzothiazole cores for enhanced photostability and bioactivity. Early azo dyes prioritized chromophoric intensity, but the introduction of sulphonate groups in the 1970s addressed solubility limitations in textile applications.
The specific integration of a pyrazolyl-azo-benzothiazole scaffold emerged from pharmacological studies in the 1990s, where such structures demonstrated affinity for biomolecular targets. Modern synthetic protocols, such as transition metal-free diazotization and radical-mediated cyclization (e.g., S~RN~1 mechanisms), have refined the efficiency of producing polysubstituted benzothiazoles. For example, sodium hydride-mediated reactions enable the formation of thioamide intermediates, which cyclize under alkaline conditions to yield benzothiazole derivatives.
Position Within Azo-Benzothiazole Sulfonate Chemical Families
This compound belongs to the monoazo-benzothiazole sulfonate subclass, distinguished by:
- Single azo group : Contrasts with disazo or polyazo dyes.
- Sulphonated benzothiazole core : Provides superior solubility over non-sulphonated analogues.
Comparative Analysis with Related Compounds
The presence of both ethylsulphonyl and chloro-sulphonatophenyl groups in this compound creates a unique electronic profile, enabling dual functionality as a dye and a molecular probe. Its structural complexity surpasses simpler analogues like sodium 2-ethylhexyl phthalate, which lack conjugated aromatic systems.
Properties
CAS No. |
83400-24-2 |
|---|---|
Molecular Formula |
C19H14ClN5Na2O9S4 |
Molecular Weight |
666.0 g/mol |
IUPAC Name |
disodium;6-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-ethylsulfonyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C19H16ClN5O9S4.2Na/c1-3-36(27,28)19-21-12-6-7-13(17(16(12)35-19)38(32,33)34)22-23-15-9(2)24-25(18(15)26)14-8-10(37(29,30)31)4-5-11(14)20;;/h4-8,15H,3H2,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
UMSTXIMOKUXALY-UHFFFAOYSA-L |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=C(S1)C(=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate, commonly referred to as Disodium 6-Azo, is a synthetic azo dye characterized by its complex chemical structure and potential biological activities. The compound has garnered attention for its applications in various fields, including textiles and biochemistry.
The molecular formula of Disodium 6-Azo is with a molecular weight of 666.04 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄ClN₅Na₂O₉S₄ |
| Molecular Weight | 666.04 g/mol |
| CAS Number | 83400-24-2 |
| LogP | 5.169 |
| Topological Polar Surface Area | 272.20 Ų |
Biological Activity
The biological activity of Disodium 6-Azo has been explored in various studies, particularly focusing on its potential genotoxicity and carcinogenic properties. Azo dyes, including Disodium 6-Azo, are known to undergo reductive cleavage in biological systems, potentially leading to the formation of carcinogenic amines.
Genotoxicity Studies
Research indicates that azo compounds can be metabolized to release aromatic amines, which are associated with genotoxic effects. A study highlighted the potential for Disodium 6-Azo to undergo such metabolic transformations:
- Metabolism : Azo dyes can be reduced by intestinal bacteria to form potentially harmful amines.
- Genotoxic Potential : Studies have shown that certain azo dyes can induce mutations in bacterial and mammalian cells, raising concerns about their safety in consumer products.
Case Studies
- Human Health Assessment : A comprehensive assessment conducted by the Australian government evaluated various azo dyes, including Disodium 6-Azo. It was found that exposure to such dyes could lead to adverse health effects due to their ability to release carcinogenic amines upon metabolism .
- Environmental Impact : The environmental persistence of azo dyes has been documented, with implications for aquatic ecosystems. The degradation products of azo dyes can be toxic and pose risks to aquatic life .
Toxicological Data
Toxicological evaluations have indicated the following concerning Disodium 6-Azo:
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Azo Linkage | Facilitates dye properties and interactions with biological molecules. |
| Sulfonate Groups | Increases water solubility and enhances reactivity. |
| Benzothiazole Core | Provides structural stability and potential biological activity. |
Dye Chemistry
Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate is primarily utilized as a dye in textile applications due to its vibrant color and stability. Its azo structure allows for extensive use in various dyeing processes.
Biological Studies
The compound exhibits notable biological activities, making it a subject of interest in pharmacological research. Studies have indicated potential applications in:
- Antimicrobial Activity : Research has shown that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.
Analytical Chemistry
The compound is employed as a reagent in analytical chemistry to detect various metal ions due to its ability to form stable complexes. This application is crucial for environmental monitoring and quality control in industrial processes.
Cosmetic Formulations
Given its chemical stability and solubility, this compound is explored for use in cosmetic products, particularly as a colorant in skin creams and lotions. Regulatory assessments ensure its safety for use in cosmetics.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as an antimicrobial agent.
Case Study 2: Textile Dyeing
In an industrial application study, the compound was tested for dyeing cotton fabrics. The results demonstrated excellent color fastness and vibrancy compared to traditional dyes, leading to its recommendation for commercial textile applications.
Comparison with Similar Compounds
Analytical Characterization
The compound would require rigorous characterization using:
- NMR Spectroscopy : To confirm the azo linkage (δ ~7–8 ppm for aromatic protons) and sulphonate groups (distinct ¹³C signals near δ 120–140 ppm) .
- UV-Vis Spectroscopy : Expected absorption maxima in the visible range (400–600 nm) due to extended conjugation .
- Mass Spectrometry : High-resolution MS (HRMS) would verify the molecular ion peak (e.g., [M-Na]⁻ for disodium salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
